2-Propynoic acid, 3-(2-quinolinyl)-
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Overview
Description
3-(quinolin-2-yl)prop-2-ynoic acid: is an organic compound with the molecular formula C12H7NO2 . It is a derivative of quinoline, a heterocyclic aromatic organic compound with a nitrogen atom in the ring structure. Quinoline derivatives are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(quinolin-2-yl)prop-2-ynoic acid typically involves the reaction of quinoline derivatives with propiolic acid or its derivatives. One common method includes the use of a palladium-catalyzed coupling reaction, where quinoline is reacted with a propiolic acid derivative under specific conditions to yield the desired product .
Industrial Production Methods: Industrial production of 3-(quinolin-2-yl)prop-2-ynoic acid may involve large-scale palladium-catalyzed coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(quinolin-2-yl)prop-2-ynoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinic acid derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products:
Oxidation: Quinolinic acid derivatives.
Reduction: Quinoline derivatives with reduced alkyne groups.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 3-(quinolin-2-yl)prop-2-ynoic acid is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development .
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence and conductivity. It is also employed in the synthesis of dyes and pigments .
Mechanism of Action
The mechanism of action of 3-(quinolin-2-yl)prop-2-ynoic acid involves its interaction with specific molecular targets in biological systems. The compound can inhibit enzymes, bind to receptors, and interfere with cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Quinolinic acid: A derivative of quinoline with similar biological activities.
2-(quinolin-2-yl)acetic acid: Another quinoline derivative with potential medicinal applications.
3-(quinolin-6-yl)prop-2-enoic acid: A structurally similar compound with different reactivity and applications.
Uniqueness: 3-(quinolin-2-yl)prop-2-ynoic acid is unique due to its alkyne functional group, which imparts distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
62484-50-8 |
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Molecular Formula |
C12H7NO2 |
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-quinolin-2-ylprop-2-ynoic acid |
InChI |
InChI=1S/C12H7NO2/c14-12(15)8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-6H,(H,14,15) |
InChI Key |
QKNGSLNSFRMXAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C#CC(=O)O |
Origin of Product |
United States |
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